![molecular formula C18H18N2O2 B5792358 4-[(4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5792358.png)
4-[(4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
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Overview
Description
4-[(4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as Methyllycaconitine (MLA), is a naturally occurring alkaloid found in the plant Delphinium brownii. MLA is a potent antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS) and is involved in various physiological processes.
Mechanism of Action
MLA binds to the orthosteric site of the α7 nAChR with high affinity and selectivity, leading to the inhibition of receptor activation and downstream signaling pathways. The binding of MLA to the α7 nAChR also induces a conformational change in the receptor, which may affect its desensitization and internalization.
Biochemical and Physiological Effects:
MLA has been shown to have various biochemical and physiological effects on the CNS, including the modulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. MLA has been shown to enhance the release of acetylcholine and other neurotransmitters, such as dopamine and glutamate, in specific brain regions, which may affect cognitive and motor functions.
Advantages and Limitations for Lab Experiments
MLA is a useful tool compound for studying the function and regulation of the α7 nAChR in the CNS. Its high affinity and selectivity for the receptor make it an ideal pharmacological agent for investigating the role of the α7 nAChR in various physiological processes. However, the use of MLA in lab experiments is limited by its potential toxicity and side effects, which may affect the interpretation of the results.
Future Directions
There are several future directions for research on MLA and the α7 nAChR. One area of interest is the development of novel compounds that can selectively modulate the function of the α7 nAChR, which may have therapeutic potential for various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. Another direction is the investigation of the role of the α7 nAChR in neuroinflammation and neurodegeneration, which may provide new insights into the pathogenesis of these disorders. Additionally, the development of new imaging techniques and biomarkers for the α7 nAChR may facilitate the diagnosis and monitoring of CNS disorders.
Synthesis Methods
MLA can be synthesized from the plant Delphinium brownii, which contains high levels of the alkaloid. The isolation and purification of MLA from the plant material involves several steps, including extraction, chromatography, and crystallization. Alternatively, MLA can be synthesized in the laboratory using various chemical reactions, such as the condensation of 2,3-dimethoxybenzaldehyde with methyl 3-oxobutanoate, followed by cyclization and reduction.
Scientific Research Applications
MLA has been extensively studied for its pharmacological properties and potential therapeutic applications. Due to its high affinity and selectivity for the α7 nAChR, MLA has been used as a tool compound to study the function and regulation of this receptor in the CNS. MLA has been shown to block the α7 nAChR-mediated calcium influx and neurotransmitter release, which is involved in various physiological processes, including learning and memory, attention, and sensory processing.
properties
IUPAC Name |
4-[(E)-(4-methylphenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-2-4-12(5-3-11)10-19-20-17(21)15-13-6-7-14(9-8-13)16(15)18(20)22/h2-7,10,13-16H,8-9H2,1H3/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIESSCZYAMITEQ-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=O)C3C4CCC(C3C2=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=O)C3C4CCC(C3C2=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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